(R)-Linalyl acetate
Overview
Description
®-Linalyl acetate is an ester compound commonly found in various essential oils, including lavender and bergamot. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound is the acetate ester of ®-linalool, a naturally occurring terpene alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Linalyl acetate can be synthesized through the esterification of ®-linalool with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
(R)-Linalool+Acetic Acid→(R)-Linalyl Acetate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, ®-linalyl acetate is produced using similar esterification processes but on a larger scale. The process involves the continuous feeding of ®-linalool and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to promote esterification. The product is purified through distillation to obtain high-purity ®-linalyl acetate.
Chemical Reactions Analysis
Types of Reactions: ®-Linalyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ®-linalyl acetate can be hydrolyzed back to ®-linalool and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Although less common, ®-linalyl acetate can be reduced to form ®-linalool.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: ®-Linalool and acetic acid.
Oxidation: Various oxidation products, including aldehydes and ketones.
Reduction: ®-Linalool.
Scientific Research Applications
®-Linalyl acetate has several scientific research applications across various fields:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use in aromatherapy for stress relief and relaxation.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-Linalyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes. Its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
(S)-Linalyl Acetate: The enantiomer of ®-linalyl acetate, with similar chemical properties but different optical activity.
Geranyl Acetate: Another ester with a similar structure but derived from geraniol instead of linalool.
Citronellyl Acetate: An ester derived from citronellol, with a different aroma profile.
Uniqueness: ®-Linalyl acetate is unique due to its specific enantiomeric form, which contributes to its distinct aroma and potential biological activities. Its widespread use in the fragrance and flavor industries highlights its importance compared to other similar esters.
Biological Activity
(R)-Linalyl acetate (LA) is a monoterpene ester predominantly found in essential oils such as lavender and clary sage. It has garnered attention in pharmacology due to its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and potential neuroprotective effects. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and case studies.
1.1 Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to significantly reduce pro-inflammatory cytokines such as IL-1β and TNF-α in various models:
- Psoriasis-like skin lesions : In a study by Rai et al. (2020), LA reduced the levels of IL-1β and TNF-α in mice with psoriasis-like lesions, indicating its potential for treating inflammatory skin conditions .
- Chronic obstructive pulmonary disease (COPD) : Hsieh et al. (2019) reported that LA inhibited TNF-α and IL-6 levels in a rat model of COPD, highlighting its efficacy in respiratory inflammation .
Table 1: Summary of Anti-inflammatory Studies Involving this compound
Study Reference | Model | Key Findings |
---|---|---|
Rai et al., 2020 | Psoriasis-like lesions | Reduced IL-1β and TNF-α levels |
Hsieh et al., 2019 | COPD model | Decreased TNF-α and IL-6 levels |
Shin et al., 2022 | Stressed-ulcerative colitis | Lowered serum IL-6 concentrations |
1.2 Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to mitigate oxidative stress by enhancing endogenous antioxidant defenses:
- In a study evaluating oxidative stress markers, LA treatment resulted in decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in stressed rats .
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, particularly through its ability to modulate calcium homeostasis in microglial cells:
- Kim et al. (2022) demonstrated that LA reduced store-operated Ca²⁺ entry in microglial cells under inflammatory conditions, suggesting a mechanism for its neuroprotective effects against neuroinflammation .
3. Diuretic Activity
In addition to its anti-inflammatory and neuroprotective effects, this compound has been studied for its potential diuretic activity:
- A study conducted on rats indicated that LA administration significantly increased urine volume and altered electrolyte excretion profiles, suggesting its utility in managing fluid balance .
Table 2: Diuretic Effects of this compound
Parameter | Control Group | LA Treated Group |
---|---|---|
Urine Volume (mL) | X mL | Y mL |
Sodium Excretion (mEq/L) | A mEq/L | B mEq/L |
Potassium Excretion (mEq/L) | C mEq/L | D mEq/L |
4.1 Case Study: Muscle Wasting Prevention
A study explored the preventive effects of lavender oil and LA against muscle wasting due to chronic nicotine exposure:
- The treatment with LA significantly suppressed increases in hind paw thickness and serum IL-6 levels in collagen-induced arthritis models, indicating potential benefits for inflammatory muscle wasting conditions .
4.2 Combination Therapies
Research has also highlighted the synergistic effects of combining linalool with linalyl acetate:
- A study showed that a combination of linalool and LA at a 1:1 ratio effectively reduced psoriasis-like symptoms more than either compound alone, demonstrating enhanced therapeutic efficacy .
5. Safety and Toxicity Profile
The safety profile of this compound is generally favorable; however, some studies have noted potential mutagenic effects at high concentrations:
- Di Sotto et al. (2008) reported mutagenicity in E. coli at concentrations exceeding regulatory limits; however, other studies found no significant genotoxicity under standard testing conditions .
Table 3: Safety Assessment Findings
Study Reference | Endpoint Assessed | Findings |
---|---|---|
Di Sotto et al., 2008 | Mutagenicity | Positive at high concentrations |
RIFM Safety Assessment | Genotoxicity | No significant findings |
Properties
IUPAC Name |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAYLJWKGQEPM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015440 | |
Record name | (R)-Linalyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16509-46-9 | |
Record name | (-)-Linalyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16509-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linalyl acetate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Linalyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINALYL ACETATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7C5I8LV3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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